methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a fluorine atom, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the fluorine atom and the formation of the dihydroisoquinoline core. The final step involves the carbamoylation and esterification reactions to yield the target compound. Common reagents used in these reactions include fluorinating agents, carbamoyl chlorides, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity. The dihydroisoquinoline core may interact with cellular receptors and signaling pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Fluorinated compounds: Fluorine-containing drugs such as fluoxetine and ciprofloxacin exhibit enhanced biological activity and metabolic stability.
Dihydroisoquinoline derivatives: Compounds like papaverine and noscapine, which contain the dihydroisoquinoline core, are used for their vasodilatory and anticancer properties.
Uniqueness
Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a quinoline moiety, a fluorine atom, and a dihydroisoquinoline core. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVVCFKQJDPEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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